"2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide" structure elucidation
"2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide" structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide
Abstract
The unequivocal structure elucidation of novel or synthesized small molecules is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique approach to confirming the chemical structure of 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide, a substituted benzamide with potential applications in medicinal chemistry. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices and data interpretation, ensuring the highest level of scientific integrity.
Introduction: The Analytical Imperative
Substituted benzamides are a significant class of compounds in pharmacology. The precise arrangement of functional groups and substituents on the benzamide scaffold dictates their biological activity, toxicity, and metabolic stability. Therefore, rigorous and unambiguous structure confirmation is not merely a procedural step but a critical foundation for any further investigation. 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide incorporates several key structural features—a halogenated aromatic ring, a secondary amide linkage, and a primary alcohol—each presenting unique spectroscopic signatures. This guide will systematically deconstruct the molecule's structure by correlating data from orthogonal analytical techniques.
The general workflow for structure elucidation follows a logical progression from determining the molecular formula to mapping the specific connectivity of every atom.
Caption: A generalized workflow for small molecule structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Experience: The first step in analyzing an unknown compound is to determine its elemental composition. Low-resolution mass spectrometry can suggest a molecular weight, but only High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides the mass accuracy required to confidently deduce the molecular formula.[1] For this molecule, we would expect to leverage a soft ionization technique like Electrospray Ionization (ESI) to keep the molecule intact and observe the molecular ion.[1]
Protocol: ESI-HRMS Analysis
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Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Infuse the sample into an ESI-HRMS system.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The presence of the amide and alcohol groups makes the molecule readily protonated.
-
Data Analysis: Identify the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition from the exact mass.
Trustworthiness through Isotopic Patterning: A key self-validating feature for this specific molecule is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2] This results in a characteristic isotopic pattern for any bromine-containing ion, where two peaks of nearly equal intensity are observed, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule and its fragments.[2]
Expected Data & Interpretation:
| Ion | Calculated Exact Mass (C₉H₁₀BrFN₂O₂) | Observed m/z | Interpretation |
| [M+H]⁺ | 261.9937 (for ⁷⁹Br) | ~261.9935 | Molecular ion with ⁷⁹Br |
| [M+H]⁺ | 263.9916 (for ⁸¹Br) | ~263.9914 | Molecular ion with ⁸¹Br |
| [M+Na]⁺ | 283.9756 (for ⁷⁹Br) | ~283.9754 | Sodium adduct with ⁷⁹Br |
| [M+Na]⁺ | 285.9735 (for ⁸¹Br) | ~285.9733 | Sodium adduct with ⁸¹Br |
The observation of the M and M+2 peaks at a ~1:1 ratio is a powerful confirmation of the presence of bromine. Tandem MS (MS/MS) would further elucidate the structure by showing characteristic fragmentation patterns, such as the loss of the hydroxyethyl group or cleavage of the amide bond.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive information about the functional groups present in a molecule. For 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide, we are looking for the characteristic vibrations of the N-H, O-H, C=O, C-N, and C-F bonds. The positions of these bands are sensitive to the molecular environment, such as hydrogen bonding.[5]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Run a background scan with a clean crystal.
-
Sample Analysis: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
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Data Processing: Perform baseline correction and peak picking.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide (-NH)[6] |
| ~1640 | Strong, Sharp | C=O Stretch (Amide I) | Amide Carbonyl[7][8] |
| ~1540 | Medium, Sharp | N-H Bend (Amide II) | Amide[7][8] |
| ~1250 | Medium | C-N Stretch | Aromatic Amine[9] |
| ~1200 | Strong | C-F Stretch | Aryl Fluoride |
| ~1050 | Medium | C-O Stretch | Primary Alcohol |
Trustworthiness: The presence of both a broad O-H stretch and a sharper N-H stretch in the same region is highly indicative of the proposed structure. The distinct Amide I and Amide II bands are confirmatory for the secondary amide linkage.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules.[10][11] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons. Due to the partial double bond character of the C-N bond in amides, rotation can sometimes be restricted, leading to broadened signals or even distinct isomers, a phenomenon that must be considered during analysis.[12]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable -OH and -NH protons are readily observable.
-
1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra. These experiments reveal proton-proton couplings, direct one-bond proton-carbon correlations, and long-range (2-3 bond) proton-carbon correlations, respectively.[13]
¹H NMR: Proton Environment Analysis
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Label | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ | 8.80 | t | 1H | 5.5 | N -H |
| H₃ | 7.85 | dd | 1H | 8.8, 2.8 | Ar-H |
| H₆ | 7.70 | dd | 1H | 8.8, 4.5 | Ar-H |
| H₄ | 7.45 | ddd | 1H | 8.8, 8.8, 2.8 | Ar-H |
| Hₑ | 4.85 | t | 1H | 5.5 | O -H |
| Hc | 3.55 | q | 2H | 6.0 | N-CH₂ |
| Hբ | 3.30 | q | 2H | 6.0 | CH₂ -OH |
¹³C NMR: Carbon Skeleton Analysis
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Label | Chemical Shift (ppm) | Assignment |
| C₇ | 165.0 | C =O |
| C₅ | 160.5 (d, ¹JCF ≈ 245 Hz) | C -F |
| C₁ | 136.0 | Ar-C |
| C₃ | 128.5 (d, ³JCF ≈ 8 Hz) | Ar-C H |
| C₄ | 120.0 (d, ³JCF ≈ 8 Hz) | Ar-C H |
| C₆ | 118.0 (d, ²JCF ≈ 24 Hz) | Ar-C H |
| C₂ | 115.5 | C -Br |
| Cբ | 60.0 | C H₂-OH |
| Cₑ | 42.5 | N-C H₂ |
2D NMR: Building the Molecular Framework
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
Expected Key Correlations:
-
Hₐ (NH ) ↔ Hc (N-CH₂ )
-
Hc (N-CH₂ ) ↔ Hբ (CH₂-OH )
-
Hբ (CH₂-OH ) ↔ Hₑ (OH )
-
H₃ ↔ H₄
-
H₄ ↔ H₆
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.
-
Expected Key Correlations:
-
H₃ ↔ C₃
-
H₄ ↔ C₄
-
H₆ ↔ C₆
-
Hc ↔ Cₑ
-
Hբ ↔ Cբ
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key expected HMBC correlations for structure confirmation.
Trustworthiness and Data Integration: The HMBC correlations provide the final, unambiguous connections. For instance, the correlation from the amide proton Hₐ to the carbonyl carbon C₇ and the methylene carbon Cₑ definitively links the side chain to the amide nitrogen. Similarly, correlations from the aromatic protons (e.g., H₆) to the carbonyl carbon C₇ confirm the attachment of the amide group to the aromatic ring. The combined, consistent data from all NMR experiments provides an undeniable structural proof.
Conclusion
The structure elucidation of 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the correct elemental formula, validated by the characteristic bromine isotopic pattern. FTIR spectroscopy confirms the presence of all key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the complete atomic connectivity map, leaving no ambiguity in the final structure. This rigorous, multi-faceted workflow ensures the highest degree of confidence in the assigned structure, a critical requirement for any further scientific or developmental studies.
References
- Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. Available from: [Link]
- Google Patents. (2016). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
PubChem. (n.d.). 2-bromo-5-fluoro-N-(2-hydroxypropyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available from: [Link]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available from: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Available from: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum (100 MHz, CDCl₃) of N-benzylbenzamide (7). Retrieved from [Link]
-
Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8574-8581. Available from: [Link]
-
PubChem. (n.d.). 2-bromo-5-fluoro-N-(2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
-
Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2960-2963. Available from: [Link]
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted). Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved from [Link]
-
Das, S. et al. (2020). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ChemistrySelect, 5(46), 14593-14602. Available from: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]
-
University Chemistry. (2021). ¹H NMR Spectrum of Amide Compounds. 24(3), 45-49. Available from: [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
-
PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]
Sources
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jchps.com [jchps.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
